molecular formula C19H24OSi B11837280 ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane

Cat. No.: B11837280
M. Wt: 296.5 g/mol
InChI Key: CPCGTBPXBZEEMA-XDJHFCHBSA-N
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Description

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: is an organic compound that features a trimethylsilane group attached to a 1,3-diphenylbut-1-en-1-yloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 1,3-diphenylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chlorideThis compound+HCl\text{1,3-Diphenylbut-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of silanes or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

    Oxidation Reactions: Products include silanols and other oxidized derivatives.

    Reduction Reactions: Products include silanes and other reduced derivatives.

Scientific Research Applications

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: has several scientific research applications, including:

    Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and solubility.

    Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive groups, preventing unwanted side reactions during synthesis. Additionally, the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: can be compared with other similar compounds, such as:

    Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.

    Trimethylsilyl ether: Similar in structure but lacks the diphenylbutenyl moiety.

    Trimethylsilyl acetate: Used for similar purposes but has different reactivity and applications.

The uniqueness of This compound lies in its combination of the trimethylsilyl group with the 1,3-diphenylbut-1-en-1-yloxy moiety, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C19H24OSi

Molecular Weight

296.5 g/mol

IUPAC Name

[(E)-1,3-diphenylbut-1-enoxy]-trimethylsilane

InChI

InChI=1S/C19H24OSi/c1-16(17-11-7-5-8-12-17)15-19(20-21(2,3)4)18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15+

InChI Key

CPCGTBPXBZEEMA-XDJHFCHBSA-N

Isomeric SMILES

CC(/C=C(\C1=CC=CC=C1)/O[Si](C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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